molecular formula C11H15N B1194935 2-Methyl-4-phenylpyrrolidine CAS No. 6947-14-4

2-Methyl-4-phenylpyrrolidine

Cat. No.: B1194935
CAS No.: 6947-14-4
M. Wt: 161.24 g/mol
InChI Key: MCFFHJJRTWGOAS-UHFFFAOYSA-N
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Description

2-Methyl-4-phenylpyrrolidine is an organic compound with the molecular formula C11H15N It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Biochemical Analysis

Biochemical Properties

2-Methyl-4-phenylpyrrolidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with monoamine oxidase B (MAO-B), an enzyme that catalyzes the oxidation of monoamines. The interaction between this compound and MAO-B leads to the inhibition of the enzyme’s activity, which can affect the levels of neurotransmitters in the brain .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to induce oxidative stress in neuronal cells, leading to increased production of reactive oxygen species (ROS) and subsequent cell damage . This compound also affects the expression of genes involved in apoptosis and autophagy, thereby influencing cell survival and death .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the active site of MAO-B, inhibiting its activity and leading to an increase in the levels of monoamines such as dopamine and serotonin . This inhibition can result in altered neurotransmission and has implications for neurological disorders. Additionally, this compound can modulate the expression of genes involved in oxidative stress responses and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under normal storage conditions but can degrade over extended periods. Long-term exposure to this compound in in vitro and in vivo studies has shown that it can lead to sustained oxidative stress and cellular damage . These temporal effects highlight the importance of monitoring the stability and degradation of the compound in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function. At higher doses, it can induce significant neurotoxic effects, including dopaminergic neuron damage and motor deficits . These dose-dependent effects are crucial for understanding the therapeutic and toxicological potential of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, which catalyze its oxidation and subsequent breakdown . The metabolites of this compound can further interact with other biomolecules, affecting metabolic flux and metabolite levels. Understanding these metabolic pathways is essential for elucidating the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can cross the blood-brain barrier and accumulate in the brain, where it exerts its neurotoxic effects . Additionally, it can be distributed to other tissues, including the liver and kidneys, where it undergoes further metabolism and excretion.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. It can localize to the mitochondria, where it induces oxidative stress and disrupts mitochondrial function . The compound’s localization to other organelles, such as the endoplasmic reticulum and lysosomes, can also affect cellular processes and contribute to its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-phenylpyrrolidine typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition of azomethine ylides with dipolarophiles such as olefins. This reaction proceeds under mild conditions and is highly regio- and stereoselective .

Industrial Production Methods: Industrial production of pyrrolidine derivatives, including this compound, often involves the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst supported on alumina. This reaction is carried out at high temperatures (165–200°C) and pressures (17–21 MPa) .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-4-phenylpyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenated compounds and strong bases are typically employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

2-Methyl-4-phenylpyrrolidine has several applications in scientific research:

Comparison with Similar Compounds

    Pyrrolidine: The parent compound, which lacks the methyl and phenyl substituents.

    2-Methylpyrrolidine: Similar structure but without the phenyl group.

    4-Phenylpyrrolidine: Similar structure but without the methyl group.

Uniqueness: 2-Methyl-4-phenylpyrrolidine is unique due to the presence of both methyl and phenyl groups, which confer distinct steric and electronic properties. These substituents can influence the compound’s reactivity and binding affinity to biological targets, making it a valuable scaffold in medicinal chemistry .

Properties

IUPAC Name

2-methyl-4-phenylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-9-7-11(8-12-9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCFFHJJRTWGOAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90989395
Record name 2-Methyl-4-phenylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90989395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6947-14-4
Record name NSC56584
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56584
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Methyl-4-phenylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90989395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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